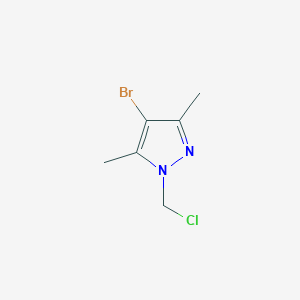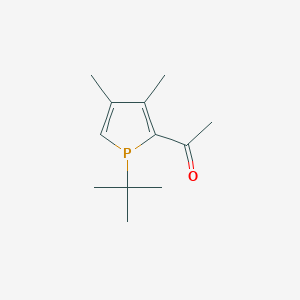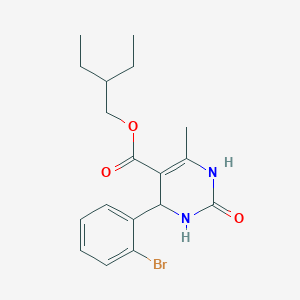
2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a tetrahydropyrimidine ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like N-bromosuccinimide (NBS) under specific conditions.
Esterification: The final step involves the esterification of the carboxylate group with 2-ethylbutanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydropyrimidine ring and the ester functional group.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Acids and Bases: Used in esterification and hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Products formed from nucleophilic substitution reactions.
Oxidized or Reduced Forms: Products from oxidation or reduction reactions.
科学研究应用
2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of 2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions . The tetrahydropyrimidine ring can interact with various biological targets, potentially affecting biochemical pathways.
相似化合物的比较
Similar Compounds
4-(2-Bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the 2-ethylbutyl group.
2-Ethylbutyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromine atom on the phenyl ring.
属性
分子式 |
C18H23BrN2O3 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
2-ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23BrN2O3/c1-4-12(5-2)10-24-17(22)15-11(3)20-18(23)21-16(15)13-8-6-7-9-14(13)19/h6-9,12,16H,4-5,10H2,1-3H3,(H2,20,21,23) |
InChI 键 |
UXAKHQIRYFHHFR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


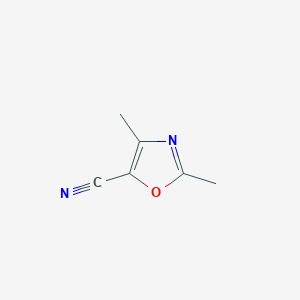
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
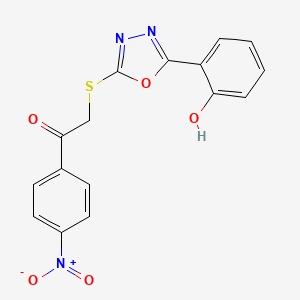
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)
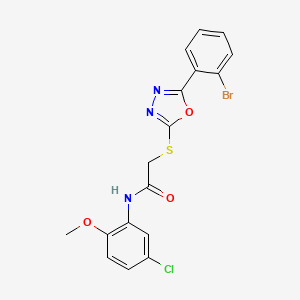
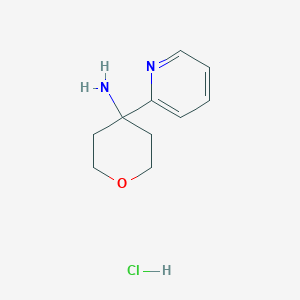
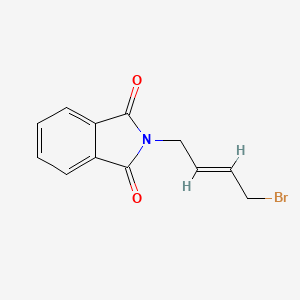
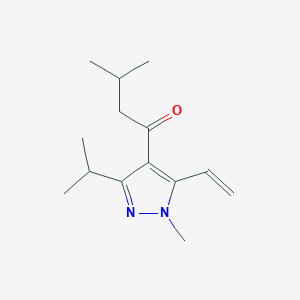

![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
